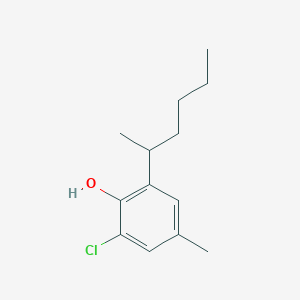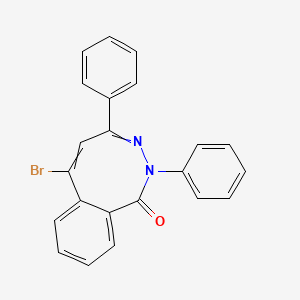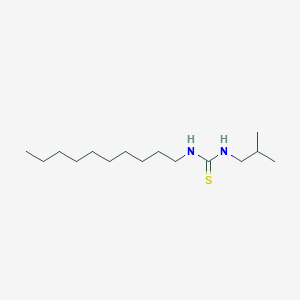
1-Decyl-3-(2-methylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-3-(2-methylpropyl)thiourea is an organosulfur compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decyl-3-(2-methylpropyl)thiourea can be synthesized through several methods:
Condensation of Amines with Carbon Disulfide: This method involves the reaction of primary amines with carbon disulfide in an aqueous medium, leading to the formation of symmetrical and unsymmetrical thiourea derivatives.
Reaction with Isothiocyanates: Another common method is the reaction of amines with isothiocyanates, which proceeds efficiently at ambient temperature.
Thioacylation: This involves the reaction of amines with thiophosgene or its less toxic substitutes.
Industrial Production Methods
On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Decyl-3-(2-methylpropyl)thiourea undergoes various types of chemical reactions:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas and related compounds.
Scientific Research Applications
1-Decyl-3-(2-methylpropyl)thiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Decyl-3-(2-methylpropyl)thiourea involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites.
Antioxidant Activity: It scavenges free radicals, thereby exhibiting antioxidant properties.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.
Comparison with Similar Compounds
1-Decyl-3-(2-methylpropyl)thiourea can be compared with other thiourea derivatives:
Thiourea: The parent compound, thiourea, has a simpler structure and is widely used in organic synthesis.
1,3-Bis(2,6-dimethylphenyl)thiourea: This compound has similar enzyme inhibitory properties but differs in its aromatic substituents.
1-Isobutyl-3-cyclohexylthiourea: Another derivative with different substituents, used in enzyme inhibition studies.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable in organic synthesis, biological research, and industrial applications
Properties
CAS No. |
62552-32-3 |
|---|---|
Molecular Formula |
C15H32N2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-decyl-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C15H32N2S/c1-4-5-6-7-8-9-10-11-12-16-15(18)17-13-14(2)3/h14H,4-13H2,1-3H3,(H2,16,17,18) |
InChI Key |
WRZJDZZBBFSHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


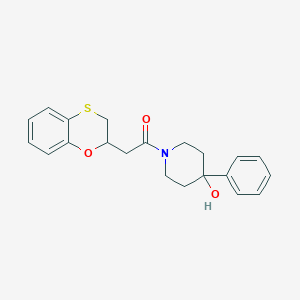

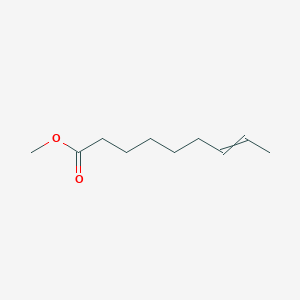
![9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14530819.png)
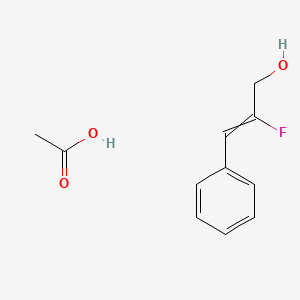
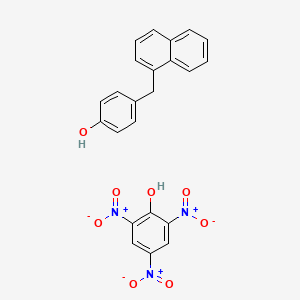
![N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14530856.png)
![Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14530857.png)
![1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14530859.png)
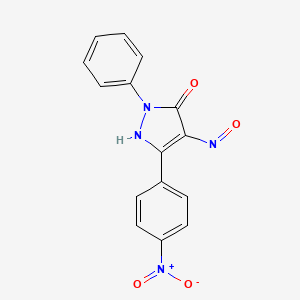
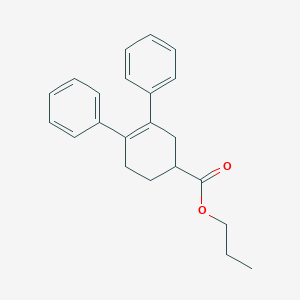
![2,2'-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol)](/img/structure/B14530876.png)
